"Methyl 4-chloro-4-oxobut-2-enoate" CAS number 17081-97-9
"Methyl 4-chloro-4-oxobut-2-enoate" CAS number 17081-97-9
An In-depth Technical Guide to Methyl (E)-4-chloro-4-oxobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (E)-4-chloro-4-oxobut-2-enoate (CAS 17081-97-9), also known as monomethyl fumaryl chloride, is a highly reactive, bifunctional organic building block. Its structure, featuring an α,β-unsaturated ester in conjugation with a reactive acyl chloride, makes it an exceptionally versatile reagent for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, core reactivity, and potential applications, particularly in the fields of medicinal chemistry and materials science. By explaining the fundamental principles that govern its chemical behavior, this document serves as a resource for scientists seeking to leverage this potent electrophile in their research and development endeavors.
Introduction and Structural Elucidation
Methyl (E)-4-chloro-4-oxobut-2-enoate is a derivative of fumaric acid, characterized by the presence of a methyl ester at one terminus and an acyl chloride at the other. The trans-(E)-geometry of the central carbon-carbon double bond is a key structural feature.
It is crucial to distinguish this compound from its saturated analogue, methyl 4-chloro-4-oxobutanoate (CAS 1490-25-1), also known as methyl succinyl chloride.[1][2] The presence of the conjugated π-system in the enoate imparts unique reactivity, including susceptibility to cycloadditions and conjugate additions, which are not observed in the saturated butanoate counterpart.
Molecular Structure:
The molecule's reactivity is dictated by three key features:
-
Acyl Chloride: A highly electrophilic center, prone to nucleophilic acyl substitution.
-
Methyl Ester: A less reactive carbonyl group, which can be manipulated selectively.
-
α,β-Unsaturated System: The double bond is electron-deficient due to the conjugation with two carbonyl groups, making it an excellent Michael acceptor and a potent dienophile in Diels-Alder reactions.[3]
Physicochemical and Spectroscopic Data
While experimentally verified data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from close analogues like (E)-Ethyl 4-chloro-4-oxobut-2-enoate.[4][5]
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₅H₅ClO₃ | Based on atomic composition. |
| Molecular Weight | 148.55 g/mol | Sum of atomic weights.[1] |
| Appearance | Colorless to yellow liquid | Typical for acyl chlorides and unsaturated esters. |
| Boiling Point | ~210-220 °C (at 760 mmHg) | Estimated based on similar structures; likely decomposes. Distillation is performed under high vacuum. |
| Density | ~1.2-1.3 g/cm³ | Estimated from analogues.[4] |
| ¹H NMR (CDCl₃) | δ ~7.0-7.2 (d, 1H), δ ~6.8-7.0 (d, 1H), δ ~3.8 (s, 3H) | The two vinyl protons will appear as doublets with a large coupling constant (~15 Hz) characteristic of a trans-alkene. The methyl ester protons will be a singlet. |
| ¹³C NMR (CDCl₃) | δ ~165 (ester C=O), δ ~163 (acyl chloride C=O), δ ~135-140 (alkene CHs), δ ~53 (OCH₃) | Carbonyl carbons will be downfield. Two distinct alkene carbons are expected. |
| IR (Infrared) | ~1780 cm⁻¹ (C=O, acyl chloride), ~1730 cm⁻¹ (C=O, ester), ~1640 cm⁻¹ (C=C, alkene) | The acyl chloride carbonyl stretch is characteristically at a higher wavenumber than the ester carbonyl. |
| Mass Spec (EI) | M⁺ at m/z 148/150 (3:1 ratio), loss of Cl (-35), loss of OCH₃ (-31), loss of COCl (-63) | The molecular ion will show the characteristic isotopic pattern for one chlorine atom. Common fragmentation pathways for esters and acyl chlorides are expected. |
Synthesis and Handling
The synthesis of Methyl (E)-4-chloro-4-oxobut-2-enoate logically proceeds via a two-step sequence from maleic anhydride, a readily available and inexpensive starting material.
Workflow for Synthesis
Caption: Synthetic pathway from maleic anhydride.
Step-by-Step Methodology
Part A: Synthesis of Monomethyl Fumarate
The synthesis begins with the alcoholysis of maleic anhydride with methanol to yield monomethyl maleate. This intermediate is then isomerized to the thermodynamically more stable trans-isomer, monomethyl fumarate.[6][7]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add maleic anhydride (1.0 eq).
-
Alcoholysis: Add anhydrous methanol (1.1 eq) and stir the mixture. The reaction is often exothermic and may proceed at room temperature or with gentle heating (e.g., 55 °C) to ensure completion.[6]
-
Isomerization: Once the maleate has formed, a catalyst is added to facilitate isomerization to the fumarate. Common catalysts include fumaryl chloride or acetyl chloride.[6][7] The mixture is heated (e.g., 80-100 °C) for several hours.
-
Work-up: After cooling, the product, monomethyl fumarate, often crystallizes and can be isolated by filtration.
Causality Insight: The isomerization from the cis (maleate) to the trans (fumarate) form is critical. The trans geometry is essential for many of the subsequent cycloaddition reactions where steric hindrance in the transition state is a key factor.
Part B: Synthesis of Methyl (E)-4-chloro-4-oxobut-2-enoate
This step involves the conversion of the carboxylic acid group of monomethyl fumarate into an acyl chloride. Oxalyl chloride is an excellent choice for this transformation as its byproducts (CO, CO₂, HCl) are gaseous, simplifying purification.[8][9]
-
Reaction Setup: In a fume hood, suspend monomethyl fumarate (1.0 eq) in an inert, anhydrous solvent such as dichloromethane (DCM) or toluene in a flask equipped with a stirrer and a gas outlet to a trap.
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops). The DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active catalytic species.[10]
-
Chlorination: Cool the mixture in an ice bath (0 °C). Slowly add oxalyl chloride (1.1-1.5 eq) dropwise. Vigorous gas evolution will be observed.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours until gas evolution ceases.
-
Isolation: The solvent and any excess oxalyl chloride are carefully removed under reduced pressure. The resulting crude product, Methyl (E)-4-chloro-4-oxobut-2-enoate, is often used directly in subsequent steps due to its high reactivity.
Self-Validating Protocol: The progress of the chlorination can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to check for the disappearance of the starting carboxylic acid and the appearance of dimethyl fumarate.
Handling and Storage
Methyl (E)-4-chloro-4-oxobut-2-enoate is a moisture-sensitive and corrosive compound. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. It should be stored in a tightly sealed container in a cool, dry, and dark place.
Core Reactivity and Mechanistic Insights
The unique arrangement of functional groups makes this molecule a trifecta of reactivity, enabling a wide range of transformations.
A. Diels-Alder Cycloaddition [4+2]
As a dienophile, Methyl (E)-4-chloro-4-oxobut-2-enoate is highly "activated" or electron-deficient. This leads to rapid and efficient Diels-Alder reactions with electron-rich dienes under mild conditions.[3][11][12] The reaction proceeds in a concerted fashion to form a six-membered ring, a cornerstone of synthetic organic chemistry.
Caption: Diels-Alder reaction with cyclopentadiene.
Mechanistic Insight: The reaction rate and selectivity can be further enhanced by using a Lewis acid catalyst (e.g., AlCl₃, TiCl₄).[13] The Lewis acid coordinates to one of the carbonyl oxygens (more likely the more basic ester carbonyl), further lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.[12]
B. Michael (Conjugate) Addition
The β-carbon of the double bond is highly electrophilic and susceptible to attack by a wide range of soft nucleophiles in a Michael or conjugate addition reaction.[14][15][16]
General Michael Addition Workflow:
Caption: General workflow for a Michael addition reaction.
Expertise in Action: The choice of nucleophile is critical.
-
Soft Nucleophiles (e.g., thiolates, amines, cuprates) will preferentially add to the β-carbon (1,4-addition).[15]
-
Hard Nucleophiles (e.g., Grignard reagents, organolithiums) may preferentially attack the more electrophilic acyl chloride carbonyl (1,2-addition).[17] This differential reactivity allows for selective functionalization of the molecule.
C. Nucleophilic Acyl Substitution
The acyl chloride is the most reactive site for nucleophilic attack. It reacts readily with a vast array of nucleophiles, including alcohols, amines, and water, to form esters, amides, and carboxylic acids, respectively. These reactions are typically fast and high-yielding.
Experimental Consideration: When designing a synthetic route, any nucleophilic reagent intended to react in a Michael or Diels-Alder fashion must be compatible with the acyl chloride. Often, the acyl chloride is reacted first to install a more stable functional group before other transformations are attempted. Alternatively, a nucleophile can be chosen that reacts selectively at one site over the other under specific conditions (e.g., low temperature).
Applications in Drug Development and Complex Synthesis
While specific, published examples citing CAS 17081-97-9 in pharmaceutical synthesis are not prevalent, the molecule's structure makes it a highly valuable, albeit specialized, scaffold. Its utility lies in its ability to act as a bifunctional linker and a precursor to complex heterocyclic systems.
-
Synthesis of Heterocycles: The 1,4-relationship of the two carbonyl groups after a Michael addition makes the resulting adduct an ideal precursor for synthesizing five- and six-membered heterocycles like pyrrolidones, pyridazinones, and thiazoles, which are common motifs in drug candidates.
-
As a Bifunctional Linker: The molecule can be used to connect two different molecular fragments. For instance, the acyl chloride can be reacted with an amine on one molecule, and the α,β-unsaturated ester can then be used as a Michael acceptor for a thiol group on a protein (e.g., in bioconjugation chemistry).
-
"Magic Methyl" and Analogue Synthesis: In medicinal chemistry, the addition of a methyl group can sometimes dramatically improve a drug's potency or pharmacokinetic profile, an effect often dubbed the "magic methyl" effect.[18] While not directly related to the methyl ester of this compound, the scaffold provides a rigid and defined backbone (a fumarate) onto which various functional groups can be appended and systematically studied during lead optimization.
Conclusion
Methyl (E)-4-chloro-4-oxobut-2-enoate is a potent and versatile chemical intermediate whose reactivity is governed by the synergistic interplay of its acyl chloride, methyl ester, and conjugated alkene functional groups. A thorough understanding of its core reaction pathways—Diels-Alder cycloaddition, Michael addition, and nucleophilic acyl substitution—allows the synthetic chemist to strategically design complex molecules and novel chemical entities. While its high reactivity demands careful handling, it offers immense potential for constructing diverse molecular libraries for drug discovery and for building intricate scaffolds in multistep organic synthesis.
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